molecular formula C24H50N16O5 B3256315 H-Arg-Arg-Arg-Arg-OH CAS No. 26791-46-8

H-Arg-Arg-Arg-Arg-OH

Cat. No.: B3256315
CAS No.: 26791-46-8
M. Wt: 642.8 g/mol
InChI Key: JDKYOGLOHFFQID-VGWMRTNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Arg-Arg-Arg-Arg-OH, also known as tetraarginine, is a peptide composed of four arginine residues. Arginine is an amino acid that plays a crucial role in various biological processes, including protein synthesis, wound healing, and immune function. The peptide this compound is of particular interest due to its potential therapeutic applications and its ability to interact with specific molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Arg-Arg-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first arginine residue is attached to the resin.

    Deprotection: The protecting group on the amino terminus of the arginine is removed.

    Coupling: The next arginine residue, protected at its amino group, is coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS with automated peptide synthesizers. The use of green binary solvent mixtures can mitigate common side reactions and improve the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

H-Arg-Arg-Arg-Arg-OH can undergo various chemical reactions, including:

    Oxidation: The guanidinium groups in arginine residues can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the peptide’s structure and function.

    Substitution: The peptide can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or other reducing agents can be employed for reduction reactions.

    Substitution Reagents: Various chemical reagents can facilitate substitution reactions, depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the guanidinium groups can lead to the formation of urea derivatives.

Scientific Research Applications

H-Arg-Arg-Arg-Arg-OH has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of H-Arg-Arg-Arg-Arg-OH involves its interaction with specific molecular targets, such as the NaV1.8 channels in dorsal root ganglia (DRG) primary sensory neurons. The peptide modulates these channels, which are responsible for the generation of nociceptive signals. The key role in the ligand-receptor binding is played by the positively charged guanidinium groups of the arginine side chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Arg-Arg-Arg-Arg-OH is unique due to its longer peptide chain, which may provide enhanced interactions with molecular targets and potentially greater therapeutic efficacy. Its ability to modulate specific sodium channels makes it a promising candidate for the development of novel analgesic substances.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50N16O5/c25-13(5-1-9-34-21(26)27)17(41)38-14(6-2-10-35-22(28)29)18(42)39-15(7-3-11-36-23(30)31)19(43)40-16(20(44)45)8-4-12-37-24(32)33/h13-16H,1-12,25H2,(H,38,41)(H,39,42)(H,40,43)(H,44,45)(H4,26,27,34)(H4,28,29,35)(H4,30,31,36)(H4,32,33,37)/t13-,14-,15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKYOGLOHFFQID-VGWMRTNUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50N16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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